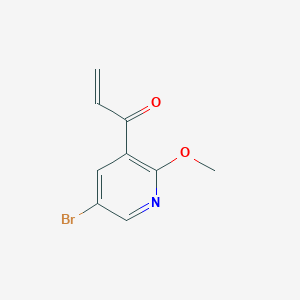
2-Acetyl-5-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-fluorobenzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of an acetyl group at the second position and a fluorine atom at the fifth position on the benzaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction of 2-acetyl-5-chlorobenzaldehyde with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent . This reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and reduce production times .
化学反応の分析
Types of Reactions
2-Acetyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Acetyl-5-fluorobenzoic acid.
Reduction: 2-Acetyl-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetyl-5-fluorobenzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Acetyl-5-fluorobenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the fluorine atom enhances its reactivity and selectivity in chemical reactions. In biological systems, it may interact with specific molecular targets, leading to the modulation of biochemical pathways. detailed studies on its exact mechanism of action are still ongoing .
類似化合物との比較
Similar Compounds
2-Fluorobenzaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Fluoro-2-methylbenzaldehyde: Contains a methyl group instead of an acetyl group, leading to different reactivity and applications.
2-Acetyl-4-fluorobenzaldehyde: The position of the fluorine atom is different, affecting its chemical properties and reactivity.
Uniqueness
2-Acetyl-5-fluorobenzaldehyde is unique due to the specific positioning of the acetyl and fluorine groups on the benzaldehyde ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C9H7FO2 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC名 |
2-acetyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-5H,1H3 |
InChIキー |
JHVKSTIDEFDQNI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


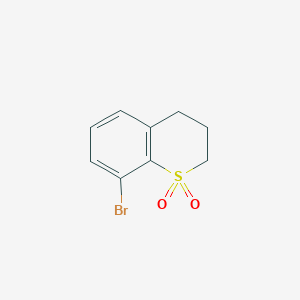
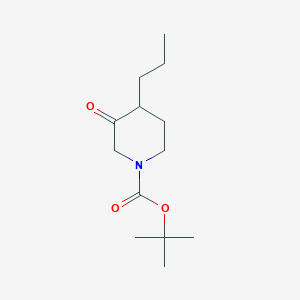
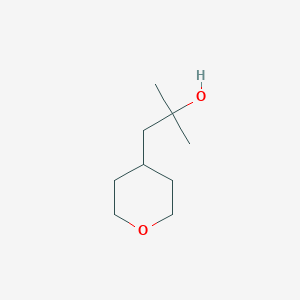


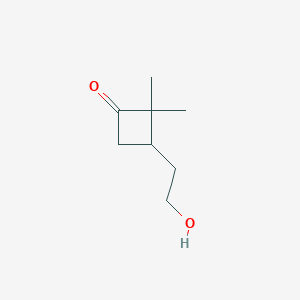
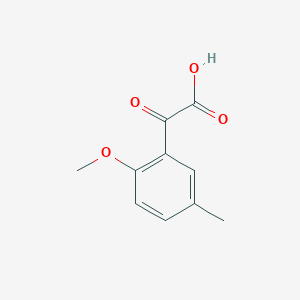
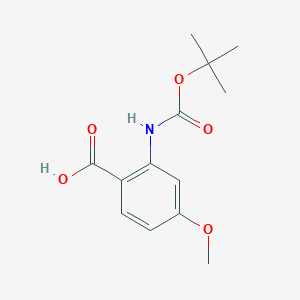


![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)

![Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide](/img/structure/B13610823.png)
